CC(=O)C1=CC=C(C=C1)S(=O)C
.
1-(4-Methanesulfinylphenyl)ethan-1-one, also known by its chemical name and CAS number 32361-73-2, is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is notable for its potential applications in various fields of chemistry and biology, particularly in the synthesis of complex organic molecules and as a biochemical probe.
1-(4-Methanesulfinylphenyl)ethan-1-one falls under the category of sulfonyl compounds, specifically those containing a methanesulfonyl functional group. It is classified as a ketone due to the presence of the carbonyl group (C=O) in the ethanone structure.
The synthesis of 1-(4-Methanesulfinylphenyl)ethan-1-one typically involves several key steps:
In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield. Catalytic hydrogenation can also be utilized for enantioselective synthesis when chiral catalysts are involved .
The molecular structure of 1-(4-Methanesulfinylphenyl)ethan-1-one consists of:
The molecular formula is C9H10O2S, with a molecular weight of approximately 186.24 g/mol. The compound's structural features contribute to its reactivity and interaction with biological systems.
1-(4-Methanesulfinylphenyl)ethan-1-one can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction, pyridinium chlorochromate for oxidation, and various nucleophiles for substitution reactions .
The mechanism of action for 1-(4-Methanesulfinylphenyl)ethan-1-one primarily involves its interaction with biological targets at the molecular level. The methanesulfonyl group may enhance the compound's ability to act as a biochemical probe by facilitating enzyme-substrate interactions or influencing biological pathways through its reactivity.
Research suggests that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, indicating potential therapeutic applications .
Relevant data regarding physical and chemical properties can be found in material safety data sheets provided by chemical suppliers .
1-(4-Methanesulfinylphenyl)ethan-1-one has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2